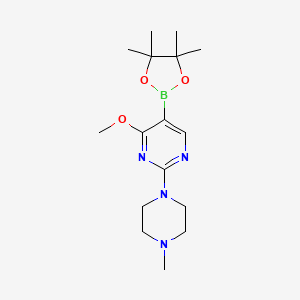
3-(Tert-butoxy)-5-chloropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Tert-butoxy)-5-chloropyridine: is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic compounds. This compound is characterized by the presence of a tert-butoxy group at the third position and a chlorine atom at the fifth position of the pyridine ring. The tert-butoxy group is known for its bulky nature, which can influence the reactivity and steric properties of the compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-butoxy)-5-chloropyridine typically involves the introduction of the tert-butoxy group and the chlorine atom onto the pyridine ring. One common method is the reaction of 3-hydroxypyridine with tert-butyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxyl group with the tert-butoxy group. The chlorination of the pyridine ring can be achieved using reagents like phosphorus trichloride (PCl3) or thionyl chloride (SOCl2) under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxy group into the pyridine ring in a more sustainable and scalable manner . These systems offer better control over reaction parameters and can reduce the formation of by-products.
化学反応の分析
Types of Reactions: 3-(Tert-butoxy)-5-chloropyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Oxidation and Reduction Reactions: The tert-butoxy group can be oxidized to form tert-butyl alcohol, while reduction reactions can target the pyridine ring to form dihydropyridine derivatives.
Elimination Reactions: The tert-butoxy group can participate in elimination reactions to form alkenes.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate nucleophilic substitution reactions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed:
Substitution Reactions: Products include substituted pyridines with various functional groups.
Oxidation Reactions: Products include tert-butyl alcohol and oxidized pyridine derivatives.
Reduction Reactions: Products include dihydropyridine derivatives.
科学的研究の応用
Chemistry: 3-(Tert-butoxy)-5-chloropyridine is used as an intermediate in the synthesis of various organic compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a potential candidate for drug discovery and development.
Medicine: The compound’s derivatives can be explored for their pharmacological properties. For example, they may serve as lead compounds in the development of new therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and functional groups make it a versatile intermediate for various applications .
作用機序
The mechanism of action of 3-(tert-butoxy)-5-chloropyridine and its derivatives depends on the specific biological or chemical context in which they are used. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids. The tert-butoxy group can influence the compound’s binding affinity and selectivity towards these targets. Additionally, the chlorine atom can participate in halogen bonding interactions, further modulating the compound’s activity .
類似化合物との比較
3-(Tert-butoxy)-5-bromopyridine: Similar to 3-(tert-butoxy)-5-chloropyridine but with a bromine atom instead of chlorine.
3-(Tert-butoxy)-5-fluoropyridine: Contains a fluorine atom at the fifth position instead of chlorine.
3-(Tert-butoxy)-5-iodopyridine: Contains an iodine atom at the fifth position instead of chlorine.
Uniqueness: this compound is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions compared to its bromine, fluorine, and iodine analogs.
特性
分子式 |
C9H12ClNO |
|---|---|
分子量 |
185.65 g/mol |
IUPAC名 |
3-chloro-5-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C9H12ClNO/c1-9(2,3)12-8-4-7(10)5-11-6-8/h4-6H,1-3H3 |
InChIキー |
INJRTPXVZIJODE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1=CC(=CN=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![potassium;[(E)-[(3S)-3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate](/img/structure/B14853139.png)




![2-[2-[6-(2-Cyanophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoic acid](/img/structure/B14853184.png)
![2-Methoxy-7,8-dihydro-5H-pyrano[4,3-B]pyridine](/img/structure/B14853185.png)
![9-Chloro-8-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14853186.png)






